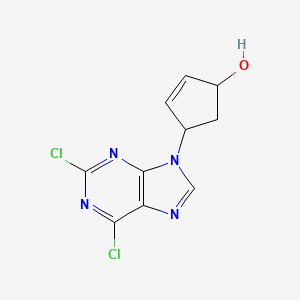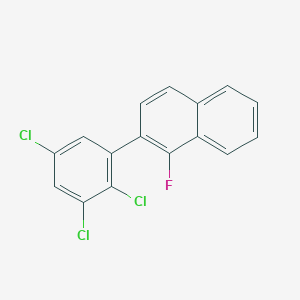![molecular formula C26H46N2O B14789939 (1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14789939.png)
(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[97001,303,8012,16]octadecan-14-ol” is a complex organic molecule with a unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Introduction: Addition of methylamino and hydroxyl groups using reagents like methylamine and hydroxylating agents.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process is safe and environmentally friendly.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the methylamino groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, etc.
Reducing Agents: NaBH4, LiAlH4, etc.
Solvents: Common solvents like dichloromethane, ethanol, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.
Chiral Catalysis: Potential use in asymmetric synthesis due to its chiral centers.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- (1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
- (1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C26H46N2O |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16?,17?,18?,19?,20?,21?,23-,24+,25-,26+/m1/s1 |
InChIキー |
GMNAPBAUIVITMI-PAWGYGKESA-N |
異性体SMILES |
CC(C1C(C[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)NC)C)C)O)NC |
正規SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)


![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)


![N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)

![Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N'-(3-chloro-4-fluorophenyl)-](/img/structure/B14789945.png)
